molecular formula C15H19N3OS2 B430920 12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine CAS No. 303042-21-9

12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B430920
CAS No.: 303042-21-9
M. Wt: 321.5g/mol
InChI Key: FGVSPTAPOPEISF-UHFFFAOYSA-N
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Description

6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidin systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its complex structure and the combination of different heterocyclic systems.

Properties

CAS No.

303042-21-9

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5g/mol

IUPAC Name

12,12-dimethyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C15H19N3OS2/c1-8(2)7-20-14-17-12(16)11-9-5-15(3,4)19-6-10(9)21-13(11)18-14/h1,5-7H2,2-4H3,(H2,16,17,18)

InChI Key

FGVSPTAPOPEISF-UHFFFAOYSA-N

SMILES

CC(=C)CSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N

Canonical SMILES

CC(=C)CSC1=NC(=C2C3=C(COC(C3)(C)C)SC2=N1)N

Origin of Product

United States

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